12|A-Methoxygrandiflorenic acid
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Overview
Description
12|A-Methoxygrandiflorenic acid is a natural product isolated from the tree species Ginkgo biloba . This compound has been shown to have antinociceptive and anti-inflammatory activities . It also inhibits the progression of Alzheimer’s disease by reducing the production of beta amyloid . The chemical formula of this compound is C21H30O3, and it has a molecular weight of 330.50 g/mol .
Preparation Methods
12|A-Methoxygrandiflorenic acid is typically extracted from natural sources such as the herbs of Siegesbeckia orientalis L. The preparation method involves isolating the compound from the plant material using organic solvents like ethanol and dimethylformamide . The compound is then purified through various chromatographic techniques to obtain a high-purity product.
Chemical Reactions Analysis
12|A-Methoxygrandiflorenic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
12|A-Methoxygrandiflorenic acid has a wide range of scientific research applications. In chemistry, it is used as an analytical reagent for high-performance liquid chromatography (HPLC) standards and as a reference material for bioactivity screening . In biology and medicine, it has shown potential as an anti-inflammatory and antinociceptive agent . It is also being studied for its potential to inhibit the progression of Alzheimer’s disease . Additionally, it has applications in the pharmaceutical industry as a potential therapeutic agent .
Mechanism of Action
The mechanism of action of 12|A-Methoxygrandiflorenic acid involves its interaction with molecular targets and pathways related to inflammation and pain . It inhibits the production of beta amyloid, which is associated with the progression of Alzheimer’s disease . The compound also modulates the activity of various enzymes and receptors involved in inflammatory processes .
Comparison with Similar Compounds
12|A-Methoxygrandiflorenic acid is unique compared to other similar compounds due to its specific molecular structure and biological activities . Similar compounds include other kaurane-type diterpenoids isolated from plants like Wedelia chinensis . These compounds share some structural similarities but differ in their specific biological activities and mechanisms of action .
Properties
Molecular Formula |
C21H30O3 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(1S,4S,5R,9R,12S,13S)-12-methoxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |
InChI |
InChI=1S/C21H30O3/c1-13-11-21-9-6-16-19(2,7-5-8-20(16,3)18(22)23)17(21)10-15(24-4)14(13)12-21/h10,14-16H,1,5-9,11-12H2,2-4H3,(H,22,23)/t14-,15-,16-,19+,20+,21+/m0/s1 |
InChI Key |
OGFJKOZDMWYQDJ-FDVDERPLSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=C[C@@H]([C@@H](C3)C(=C)C4)OC)(C)C(=O)O |
Canonical SMILES |
CC12CCCC(C1CCC34C2=CC(C(C3)C(=C)C4)OC)(C)C(=O)O |
Origin of Product |
United States |
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